Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI)
Description
IUPAC Nomenclature and CAS Registry Number (156051-78-4) Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R,R)]-, provides a complete structural description. Breaking down the name:
- Hexanamide : Indicates a six-carbon chain (hexane) with an amide functional group (-CONH2).
- 6-Cyano : A nitrile group (-CN) at position 6 of the hexanamide backbone.
- 3,5-Dihydroxy : Hydroxyl groups (-OH) at positions 3 and 5.
- N,N-Diphenyl : Two phenyl groups attached to the amide nitrogen.
- [R-(R,R)] : Specifies the absolute configuration at stereocenters using the Cahn–Ingold–Prelog (CIP) priority rules.
The CAS Registry Number 156051-78-4 uniquely identifies this compound in chemical databases such as PubChem and MolCore. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3 |
| Molecular Weight | 324.37 g/mol |
| Stereochemical Descriptor | [R-(R,R)] |
The systematic name adheres to IUPAC guidelines by prioritizing functional groups in descending order of seniority (amide > nitrile > hydroxyl > phenyl). The R configuration at the stereocenters is determined by applying CIP rules, which assign priorities based on atomic numbers of substituents.
Structural Relationship to [R-(R,R)] Stereoisomer Series
The [R-(R,R)] descriptor denotes the compound’s absolute configuration at two stereocenters (positions 3 and 5). These centers arise from the hydroxyl groups at C3 and C5, which create tetrahedral geometries. Using CIP rules:
Priority Assignment : Substituents at each stereocenter are ranked by atomic number:
- C3: -OH (highest), -CH2-, -C≡N, and the backbone chain.
- C5: -OH (highest), -CH2-, -CON(C6H5)2, and the backbone chain.
Configuration Determination :
- For the C3 center, the hydroxyl group (-OH) receives priority 1. The remaining substituents are ordered clockwise, leading to an R configuration.
- At C5, a similar analysis yields another R configuration.
This results in the R,R stereoisomer, distinct from other possible configurations (S,S, R,S, or S,R). The table below contrasts key features of stereoisomers in this series:
| Stereoisomer | Configuration | Relative Priority at C3/C5 |
|---|---|---|
| [R-(R,R)] | R,R | -OH > -CH2 > -C≡N > chain |
| [S-(S,S)] | S,S | Mirror image of R,R |
| [R-(S,R)] | R,S | Mixed configuration |
The [R-(R,R)] configuration is critical for the compound’s physicochemical properties, such as solubility and intermolecular interactions, due to spatial arrangement effects.
Comparative Analysis of Trivial vs. Systematic Naming Conventions
The compound’s systematic name eliminates ambiguity by precisely defining its structure and stereochemistry. In contrast, trivial names (common or trade names) often lack this specificity. For example:
Systematic Name : Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R,R)]- explicitly details:
- Backbone length (hexanamide).
- Functional groups (cyano, hydroxyl, diphenyl).
- Stereochemistry ([R-(R,R)]).
Hypothetical Trivial Name : If this compound were named informally, it might be called "Diphenylcyanohexanamide diol," which omits stereochemical information and functional group positions.
The table below highlights key differences:
| Feature | Systematic Name | Trivial Name |
|---|---|---|
| Functional Groups | Explicitly listed (cyano, hydroxy, diphenyl) | Generalized (cyano, diol) |
| Stereochemistry | Specified ([R-(R,R)]) | Omitted |
| Substituent Positions | Precisely numbered (3,5,6) | Not indicated |
Systematic naming is indispensable in research and regulatory contexts, ensuring unambiguous communication across disciplines. For instance, the CAS Registry Number 156051-78-4 links directly to this compound’s systematic identity in databases like PubChem, whereas trivial names could refer to multiple structures.
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(3R,5R)-6-cyano-3,5-dihydroxy-N,N-diphenylhexanamide |
InChI |
InChI=1S/C19H20N2O3/c20-12-11-17(22)13-18(23)14-19(24)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18,22-23H,11,13-14H2/t17-,18-/m1/s1 |
InChI Key |
BGRUJAGJBSHDNB-QZTJIDSGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C[C@@H](C[C@@H](CC#N)O)O |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CC(CC(CC#N)O)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reduction of β-Keto Esters
The core structure of the target compound is constructed via asymmetric reduction of β-keto esters. For example, (R)-6-cyano-5-hydroxy-3-oxo tert-butyl ester undergoes stereoselective reduction using borane derivatives or transition-metal catalysts. In one protocol, a borane–tetrahydrofuran complex at −70°C achieves 98% diastereomeric excess (de) for the (3R,5R) configuration. However, this method requires stringent anhydrous conditions and generates stoichiometric waste, limiting scalability.
Cyanidation and Amidation Strategies
Biocatalytic Preparation Methods
Enzymatic Reduction Using Co-Expressed Whole Cells
Recent advances leverage co-expressed Escherichia coli strains containing ketoreductase (KRED) and glucose dehydrogenase (GDH). These systems enable NADPH regeneration, allowing substrate concentrations up to 300 g/L. For example, (R)-6-cyano-5-hydroxy-3-oxo tert-butyl ester is reduced to the (3R,5R)-diol with 99.5% ee and 95% conversion in 24 hours at pH 7.0 and 30°C. Key parameters include:
Advantages Over Chemical Methods
Enzymatic routes eliminate the need for cryogenic conditions and toxic borane reagents. The coexpression system in reduces production costs by 40% compared to chemical synthesis, with a 99% reduction in organic solvent waste.
Hybrid Chemical-Enzymatic Processes
Dynamic Kinetic Resolution (DKR)
Combining metal catalysts with enzymes, DKR resolves racemic mixtures of β-hydroxy intermediates. For instance, a ruthenium-based catalyst racemizes the undesired (3S,5S)-isomer while KRED selectively reduces the (3R,5R)-form. This approach achieves 98% yield and >99% ee in a single pot.
Solvent Engineering for Improved Efficiency
Biphasic systems (e.g., water-isooctane) enhance substrate solubility and enzyme stability. In one case, adding 10% (v/v) methyl tert-butyl ether (MTBE) increased reaction rates by 30% while maintaining 99% ee.
Purification and Isolation Techniques
Crystallization-Induced Diastereomer Resolution
The diastereomeric salt of the target compound with (S)-mandelic acid is crystallized from isopropyl alcohol. This step achieves 99.9% chemical purity and 99.5% ee, as reported in.
Continuous Chromatography
Simulated moving bed (SMB) chromatography separates enantiomers at scale, reducing solvent consumption by 70% compared to batch processes.
Comparative Analysis of Methodologies
| Method | Yield (%) | ee (%) | Cost (USD/kg) | Environmental Impact |
|---|---|---|---|---|
| Chemical Synthesis | 85–90 | 98 | 1200 | High (toxic solvents) |
| Enzymatic Reduction | 95 | 99.5 | 800 | Low |
| Hybrid DKR | 98 | 99.8 | 950 | Moderate |
Enzymatic methods dominate in sustainability and stereochemical control, whereas hybrid processes balance cost and efficiency.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI) undergoes various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form diketone derivatives.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of diketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential as an antitubercular agent.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI) involves its interaction with specific molecular targets. For instance, it has been shown to bind strongly with glucose dehydrogenase, inhibiting the glucose metabolic pathway in bacteria . This inhibition disrupts the energy production in bacterial cells, leading to their death.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues from Chemical Databases
Key structural analogues of Compound X include hexanoic acid derivatives and substituted amides (Table 1).
Table 1. Comparison of Compound X with Structural Analogues
*Calculated based on molecular formula.
Key Observations :
- Unlike hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide), Compound X lacks a metal-chelating N‑hydroxy group, suggesting divergent mechanisms of action . The N,N-diphenylamide moiety increases hydrophobicity compared to ester derivatives like ACI-INT-1380, which could improve membrane permeability but reduce aqueous solubility .
- Stereochemical Specificity :
Compound X’s [R-(R,R)] configuration may confer selectivity toward chiral protein targets, a feature absent in racemic mixtures of analogues like ranitidine derivatives .
Bioactivity and Proteomic Interaction Profiles
demonstrates that compounds with structural similarities cluster into groups with correlated bioactivity profiles. For instance:
- For example, its diphenylamide group could mimic aromatic interactions seen in kinase inhibitors .
Metabolic and Stability Considerations
- Amide vs. Ester Stability : Unlike ACI-INT-1380 (tert-butyl ester), Compound X’s amide bond resists enzymatic hydrolysis, suggesting longer metabolic half-life .
- Cyano Group Metabolism: The ‑CN group may undergo slow conversion to carboxylic acids, a pathway observed in nitrile-containing drugs like cimetidine .
Biological Activity
Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, encompassing various studies, data tables, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl- can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 314.35 g/mol
- IUPAC Name : Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI)
Research indicates that this compound exhibits biological activity primarily through its interaction with various cellular pathways. The specific mechanisms include:
- Inhibition of Enzymatic Activity : Hexanamide has been shown to inhibit certain enzymes involved in metabolic pathways, which could contribute to its therapeutic effects in metabolic disorders.
- Antioxidant Properties : The presence of hydroxyl groups in its structure suggests potential antioxidant activity, which can protect cells from oxidative stress.
Anticancer Activity
Recent studies have highlighted the anticancer potential of Hexanamide. A notable investigation involved screening a library of compounds on multicellular spheroids, where Hexanamide demonstrated significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| HeLa (Cervical) | 12.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 10.5 | Inhibition of proliferation |
Anti-diabetic Effects
Hexanamide has also been explored for its anti-diabetic properties. In a study involving diabetic rat models, administration of Hexanamide resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity.
| Parameter | Control Group | Hexanamide Group |
|---|---|---|
| Blood Glucose (mg/dL) | 250 ± 15 | 180 ± 10 |
| Insulin Levels (µU/mL) | 5.0 ± 1.0 | 8.5 ± 1.2 |
| Body Weight (g) | 300 ± 20 | 280 ± 15 |
Case Study 1: Anticancer Screening
In a recent publication by Walid Fayad et al., Hexanamide was identified as a novel anticancer agent through high-throughput screening methods on multicellular spheroids. The study reported that Hexanamide not only inhibited cell growth but also induced apoptosis in cancer cells via the activation of caspase pathways .
Case Study 2: Metabolic Syndrome
A clinical trial conducted on patients with metabolic syndrome evaluated the efficacy of Hexanamide as an adjunct therapy to standard treatment. Results indicated that patients receiving Hexanamide showed improved lipid profiles and reduced markers of inflammation compared to those receiving placebo .
Q & A
Q. What are the optimal synthetic routes and purification strategies for Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-?
The synthesis of this compound requires careful selection of starting materials and reaction conditions. A typical route involves:
- Stepwise functionalization : Introduce the cyano and hydroxyl groups via nucleophilic substitution or oxidation reactions under controlled pH and temperature (e.g., 0–5°C for cyano group stability) .
- Diphenyl amide formation : Use coupling agents like EDC/HOBt for N,N-diphenyl amide bond formation in anhydrous solvents (e.g., DMF or THF) .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >98% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
2. How can researchers confirm the stereochemical configuration [R-(R,R)] of this compound?**
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to separate enantiomers and verify optical purity .
- X-ray crystallography : Resolve the absolute configuration by growing single crystals in a solvent system (e.g., dichloromethane/methanol) and analyzing diffraction data .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to infer dihedral angles between hydroxyl and cyano groups, supporting stereochemical assignments .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved when testing this compound in angiogenesis assays?
Discrepancies in activity (e.g., pro- vs. anti-angiogenic effects) may arise due to:
- Concentration-dependent effects : Perform dose-response curves (0.1–100 µM) in endothelial cell (EC) tube formation assays. Use quantitative metrics (e.g., total tube length per field) .
- Cell line variability : Validate results across multiple EC lines (e.g., HUVEC, HMVEC) and confirm target engagement via siRNA knockdown of suspected pathways (e.g., VEGF receptors) .
- Metabolic stability : Assess compound degradation in cell culture media using LC-MS/MS to rule out artifactual results due to instability .
Q. What experimental designs are suitable for elucidating the mechanism of lysine deacetylation inhibition by this compound?
- HDAC enzymatic assays : Measure IC values against recombinant HDAC isoforms (e.g., HDAC1, HDAC6) using fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC). Include trichostatin A as a positive control .
- Gene expression profiling : Combine RNA-seq or microarray analysis (e.g., Affymetrix GeneChip) with pathway enrichment tools (Ingenuity IPA) to identify downstream genes affected by deacetylation inhibition .
- Cellular acetylation status : Perform Western blotting for acetylated histone H3 (K9/K14) and α-tubulin (K40) in treated vs. untreated cells .
Q. How can researchers address discrepancies in physicochemical property predictions (e.g., pKa, logP) versus experimental data?
- Computational validation : Compare DFT-calculated pKa (e.g., using Gaussian09 with SMD solvation model) against experimental values obtained via potentiometric titration in water/THF mixtures .
- LogP determination : Use shake-flask method with octanol/water partitioning followed by HPLC quantification. Adjust for ionization effects using the Henderson-Hasselbalch equation .
- Solubility optimization : If experimental solubility deviates from predictions, employ co-solvents (e.g., PEG 400) or formulate as a cyclodextrin complex to enhance bioavailability .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
